molecular formula C17H19N3O3 B2487710 (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034602-61-2

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2487710
CAS RN: 2034602-61-2
M. Wt: 313.357
InChI Key: DJAUXVYDACYQHL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, an oxadiazole ring, a pyrrolidine ring, and a tetrahydrofuran ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions .


Molecular Structure Analysis

The oxadiazole ring in the compound is a heterocyclic ring containing three atoms of carbon and two heteroatoms (one oxygen and two nitrogens). The bond lengths in the oxadiazole ring are almost identical within systematic errors .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might contribute to its polarity and influence its solubility in different solvents .

Scientific Research Applications

Anticancer Properties

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone: exhibits promising anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cells. These studies have revealed its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial effects. It has been evaluated against various pathogens, including bacteria and fungi. Its antibacterial activity makes it a potential candidate for combating infectious diseases .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties. Researchers are investigating its potential as an anti-inflammatory agent .

Trypanosoma cruzi Inhibition

Studies have investigated the mode of action of this compound against Trypanosoma cruzi, a parasite causing Chagas disease. Molecular docking studies suggest its potential as an anti-trypanosomal agent .

Potential Drug Design Scaffold

The unique bioisosteric properties of the 1,2,4-oxadiazole ring make it an attractive framework for novel drug development. Medicinal chemists have been drawn to its uncommon potential, leading to the discovery of drugs containing this unit .

Mechanism of Action

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential biological activities .

properties

IUPAC Name

oxolan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAUXVYDACYQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

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